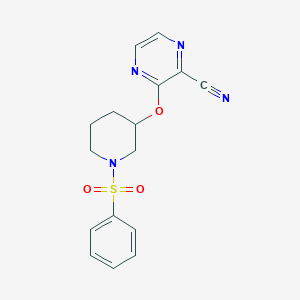

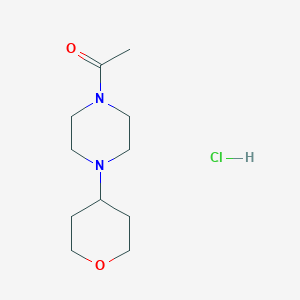

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom connected to an amide group, which can interact with various biological targets. The azepane ring and phenyl groups in the structure could potentially enhance these interactions .

Molecular Structure Analysis

The molecular structure of similar compounds typically includes an azepane ring, which is a seven-membered ring containing one nitrogen atom . The carbonyl group is likely attached to the azepane ring, and the phenyl and sulfonamide groups are likely attached to the carbonyl group .Chemical Reactions Analysis

Sulfonamides, such as this compound, are generally stable under normal conditions. They can participate in various chemical reactions, such as hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .Wissenschaftliche Forschungsanwendungen

Cycloisomerization Catalysis Research has also uncovered the application of N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide in cycloisomerization processes. A study demonstrated its use as an effective catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamide, showcasing its versatility in facilitating complex organic transformations (Yadong Pang et al., 2019).

Aminoazidation of Alkenes Additionally, N-fluorobenzenesulfonimide, a closely related compound, has been employed in the copper-catalyzed intermolecular aminoazidation of alkenes. This novel methodology underscores the utility of N-fluorobenzenesulfonamide derivatives in synthesizing vicinal amino azides, which are precursors to valuable amine derivatives, demonstrating moderate to excellent yields and diastereoselectivity (Bo Zhang & A. Studer, 2014).

Carbonic Anhydrase Inhibition Another significant application is in the inhibition of carbonic anhydrase, where derivatives of N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide have shown medium to strong inhibitory action against different isoforms of this enzyme. Such inhibitors are crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness, indicating the compound's potential therapeutic value (Nicolino Pala et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[3-(azepane-1-carbonyl)phenyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-17-10-3-4-11-18(17)26(24,25)21-16-9-7-8-15(14-16)19(23)22-12-5-1-2-6-13-22/h3-4,7-11,14,21H,1-2,5-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPJWLOOQQZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)

![1-[[2-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine](/img/structure/B2814146.png)

![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)

![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)

![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)